4-[2-(2,4-dichlorophenoxy)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4-dichlorophenoxy)ethyl]morpholine, also known as 'DCPEM', is a synthetic compound that belongs to the class of morpholine derivatives. It is a potent bioactive molecule that has been widely used in scientific research for its diverse pharmacological properties.
Scientific Research Applications
DCPEM has been used in various scientific studies due to its diverse pharmacological properties. It has been shown to possess anticonvulsant, analgesic, anxiolytic, and anti-inflammatory activities. It has also been reported to have potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Mechanism of Action
The exact mechanism of action of DCPEM is not well understood. However, it has been reported to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. DCPEM has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
DCPEM has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which leads to a decrease in anxiety and anxiolytic effects. It has also been shown to decrease the release of glutamate, which is involved in the pathogenesis of neurodegenerative diseases. Moreover, DCPEM has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
DCPEM has several advantages for lab experiments. It has a high potency and selectivity for its pharmacological targets, which makes it an ideal tool for studying the GABAergic system. Moreover, it has a well-established synthesis method and has been extensively studied in various scientific studies. However, DCPEM also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to maintain a stable concentration in vivo. Moreover, it has a low solubility in water, which makes it difficult to administer in vivo.
Future Directions
DCPEM has shown great potential as a therapeutic agent for various neurological and inflammatory diseases. Future research should focus on elucidating the exact mechanism of action of DCPEM and identifying its potential targets in the brain. Moreover, future studies should also focus on developing more stable and water-soluble analogs of DCPEM, which can be administered in vivo more easily. Additionally, DCPEM can also be used as a tool for studying the GABAergic system, and future research should focus on identifying new targets and pathways within this system.
Conclusion:
In conclusion, DCPEM is a potent bioactive molecule that has been extensively studied for its diverse pharmacological properties. It has shown great potential as a therapeutic agent for various neurological and inflammatory diseases. Although it has some limitations for lab experiments, it has several advantages that make it an ideal tool for studying the GABAergic system. Future research should focus on elucidating its exact mechanism of action and identifying its potential targets in the brain.
Synthesis Methods
DCPEM can be synthesized by reacting 2,4-dichlorophenol with ethylene oxide in the presence of a base, followed by the reaction of the resulting product with morpholine. The final product is obtained after purification through column chromatography. This synthesis method has been well established and has been used in various scientific studies.
properties
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJCELAIKGZXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.